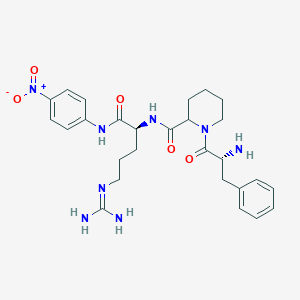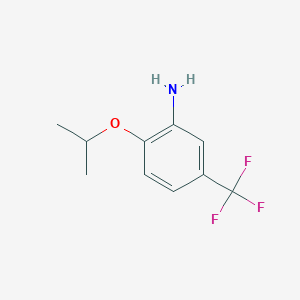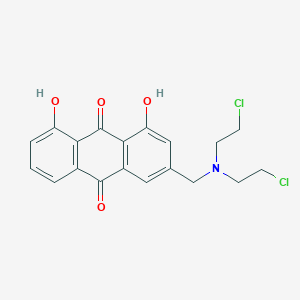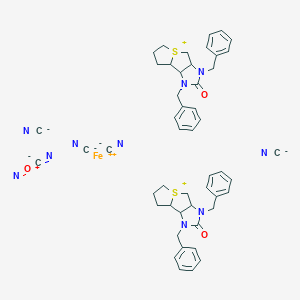
D-Phe-Pip-Arg-PNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide is a useful research compound. Its molecular formula is C27H36N8O5 and its molecular weight is 552.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medición de la Actividad de la Trombina
S-2238 es un sustrato cromogénico para la trombina . Tras la escisión enzimática, se libera p-nitroanilida (pNA), que puede cuantificarse mediante detección colorimétrica a 405 nm como medida de la actividad de la trombina .
Medición de la Actividad Antitrombina
El compuesto se utiliza para medir el cofactor antitrombina-heparina (AT-III). El ensayo de AT-III que utiliza D-Phe-Pip-Arg-PNA es sensible, preciso y fácil de realizar .
Determinación de Protrombina en Plasma
S-2238 se ha utilizado para la determinación de protrombina en plasma . Esto ayuda en el diagnóstico y monitoreo de trastornos de la coagulación sanguínea.
Determinación de Antitrombina en Plasma
El sustrato también se ha utilizado para la determinación de antitrombina en plasma . Esto es crucial para comprender la regulación de la trombina, que juega un papel clave en la coagulación sanguínea.
Determinación del Factor Plaquetario 3 en Plasma
S-2238 se utiliza para la determinación del factor plaquetario 3 en plasma . El factor plaquetario 3 es un componente importante de la cascada de coagulación, y su medición puede proporcionar información sobre la función plaquetaria y los trastornos de la coagulación.
Determinación de Heparina en Plasma
El compuesto se utiliza para la determinación de heparina en plasma . La heparina es un anticoagulante ampliamente utilizado, y su medición es importante en el control terapéutico y en casos de sobredosis.
Relaciones de Actividad Anti-factor Xa a Anti-factor IIa de Heparina y LMWH
S-2238 se puede utilizar para determinar las relaciones de actividad anti-factor Xa a actividad anti-factor IIa de la heparina y las heparinas de bajo peso molecular (LMWH) . Esto es importante en la caracterización farmacológica de estos anticoagulantes.
Inhibición de la Serina Proteasa
Se clono un nuevo gen inhibidor de la serina proteasa (serpina) designado como Spi1C mediante la detección basada en secuencias de una biblioteca metagenómica de microorganismos marinos no cultivados . Usando this compound como sustrato cromogénico, el pH óptimo y la temperatura de la actividad de inhibición contra la tripsina fueron de 7.0–8.0 y 25 °C, respectivamente
Mecanismo De Acción
Target of Action
The primary target of D-Phe-Pip-Arg-PNA, also known as 1-[(2R)-2-Amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide or S-2238(Thrombin Substrate), is thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
this compound acts as a chromogenic substrate for thrombin . The compound is a short peptide covalently bound to pNA (4-nitroaniline). When thrombin acts on this compound, it cleaves off a free pNA . This cleavage can be quantitatively detected by a spectrophotometer , providing a measure of thrombin activity .
Biochemical Pathways
The action of this compound is involved in the coagulation cascade, specifically in the measurement of thrombin activity . Thrombin, in turn, plays a central role in the coagulation cascade, cleaving fibrinogen to form fibrin, which is the main component of blood clots . Therefore, the action of this compound can indirectly affect the formation of blood clots.
Pharmacokinetics
It is known that the compound is stable until its expiry date if stored at 2-8°c . It is also hygroscopic and should be stored dry . A solution of 1 mmol/L in water is stable for more than 6 months at 2-8°C .
Result of Action
The action of this compound results in the cleavage of the compound by thrombin, releasing a free pNA . This release can be detected by a spectrophotometer, providing a quantitative measure of thrombin activity . This can be used to assess the function of the coagulation cascade and the formation of blood clots .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. The compound is stable until its expiry date if stored at 2-8°C . It should also be protected from light . Furthermore, the compound is hygroscopic, meaning it absorbs moisture from the air, so it should be stored dry . Contamination by microorganisms may cause hydrolysis .
Análisis Bioquímico
Biochemical Properties
D-Phe-Pip-Arg-PNA is specific for thrombin and is used to measure antithrombin-heparin cofactor (AT-III) . The AT-III assay using this compound is sensitive, accurate, and easy to perform .
Molecular Mechanism
The molecular mechanism of this compound involves its cleavage by thrombin. Thrombin, a serine protease, cleaves the peptide bond in this compound, releasing a free pNA (4-nitroaniline). This cleavage can be quantitatively detected by a spectrophotometer .
Temporal Effects in Laboratory Settings
This compound is stable until the expiry date if stored at 2-8°C . It should be stored dry as it is hygroscopic . A 1 mmol/L solution in H2O is stable for more than 6 months at 2-8°C . Contamination by microorganisms may cause hydrolysis .
Metabolic Pathways
This compound is involved in the coagulation cascade, a metabolic pathway that leads to the formation of a blood clot. It is a substrate for thrombin, which cleaves it to release a free pNA .
Propiedades
IUPAC Name |
1-(2-amino-3-phenylpropanoyl)-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N8O5/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMBNDUHUNWWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115388-96-0 |
Source


|
| Record name | D-Phe-L-pipecolyl-Arg-p-nitroanilide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)






![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B40440.png)
![1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B40445.png)

